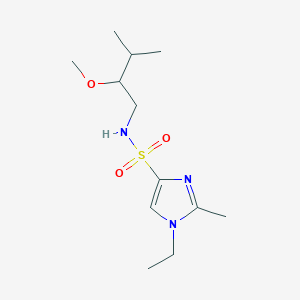![molecular formula C15H25N5O B7124204 N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide](/img/structure/B7124204.png)
N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine-2-carbaldehyde with 4-methyl-1,4-diazepane in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product verification .
Chemical Reactions Analysis
Types of Reactions
N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazepane ring can enhance binding affinity to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide: shares structural similarities with other pyridine and diazepane derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a dimethylamino-substituted pyridine ring and a diazepane ring. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-18(2)14-7-4-6-13(17-14)12-16-15(21)20-9-5-8-19(3)10-11-20/h4,6-7H,5,8-12H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLBYBUBIWPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCC2=NC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dimethyl-1-[(4-propan-2-ylsulfonylphenyl)methyl]-1,2,4-triazole](/img/structure/B7124124.png)

![(4-chloro-1H-pyrrol-2-yl)-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B7124132.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline](/img/structure/B7124136.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-methylcyclohexyl)urea](/img/structure/B7124144.png)

![[2-(Hydroxymethyl)-2-propylpyrrolidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone](/img/structure/B7124163.png)

![2-[3-[(4-methoxyoxan-4-yl)methylamino]-5-methylpyrazol-1-yl]-N-methylacetamide](/img/structure/B7124178.png)

![2-Butan-2-yloxy-1-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]ethanone](/img/structure/B7124186.png)
![1-[(4-Cyano-3-fluorophenyl)methyl]-3-(3-ethoxycyclobutyl)urea](/img/structure/B7124188.png)

![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7124196.png)
